1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole
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Overview
Description
1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole is a synthetic compound belonging to the imidazole class of heterocyclic organic compounds Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with hexylamine to form an intermediate, which is then cyclized with imidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of imidazole oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
- 2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol
- 1-(2,5-Dichlorophenyl)-4-propylsemicarbazide
Comparison: 1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole is unique due to its specific substitution pattern and the presence of the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .
Properties
CAS No. |
61019-51-0 |
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Molecular Formula |
C15H18Cl2N2 |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
1-[5-(2,4-dichlorophenyl)hexyl]imidazole |
InChI |
InChI=1S/C15H18Cl2N2/c1-12(14-6-5-13(16)10-15(14)17)4-2-3-8-19-9-7-18-11-19/h5-7,9-12H,2-4,8H2,1H3 |
InChI Key |
SYJIMJLNCZXJFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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